REACTION_CXSMILES
|
Cl.C[O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14]C)[CH:10]=[N:9][CH:8]=[CH:7]2.[BrH:16]>>[BrH:16].[OH:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[OH:14])[CH:10]=[N:9][CH:8]=[CH:7]2 |f:0.1,3.4|
|
Name
|
|
Quantity
|
63.4 g
|
Type
|
reactant
|
Smiles
|
Cl.COC=1C=C2C=CN=CC2=CC1OC
|
Name
|
|
Quantity
|
630 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Type
|
CUSTOM
|
Details
|
under stirring in nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
CUSTOM
|
Details
|
The crystals formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water and acetone
|
Type
|
CUSTOM
|
Details
|
They were dried in air overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
dried at a temperature of from 90° to 95° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
to obtain 66.4 g (yield: 97.6%) of the
|
Name
|
|
Type
|
|
Smiles
|
Br.OC=1C=C2C=CN=CC2=CC1O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |